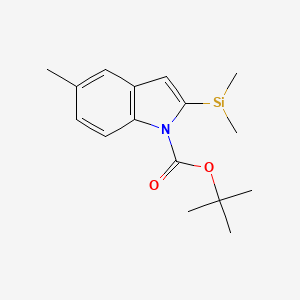

1-Boc-2-dimethylsilanyl-5-methyl-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Boc-2-dimethylsilanyl-5-methyl-indole” is a chemical compound that belongs to the family of indole derivatives. It is characterized by the presence of two functional groups, namely the Boc (tert-butyloxycarbonyl) and dimethylsilanyl groups. It has a CAS Number of 475102-17-1 .

Molecular Structure Analysis

The molecular formula of “1-Boc-2-dimethylsilanyl-5-methyl-indole” is C16H23NO2Si . Its molecular weight is 289.45 . The IUPAC name is tert-butyl 2-(dimethylsilyl)-5-methyl-1H-indole-1-carboxylate .Physical And Chemical Properties Analysis

“1-Boc-2-dimethylsilanyl-5-methyl-indole” is a light yellow liquid .科学的研究の応用

Metal-Catalyzed Functionalization of Indoles

Indole is one of the most important heterocycles in organic synthesis, natural products, and drug discovery . The functionalization reactions of indoles have been a focus of recent research, with advances in transition-metal-catalyzed C–H functionalization at the classical C2/C3 positions, transition-metal-catalyzed C–H functionalization at the remote C4/C7 positions, transition-metal-catalyzed cross-coupling, and transition-metal-free functionalization .

Synthesis of Indole Derivatives

Indoles are significant heterocyclic systems in natural products and drugs . The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance. This includes the construction of indoles as a moiety in selected alkaloids .

Biologically Active Compounds

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

Drug Discovery

Indole ranks as one of the top-most commonly used nitrogen heterocycles in medicines . From the medicinal chemistry standpoint, the biological role of indole renders this heterocycle a privileged pharmacophore against a variety of targets with applications, such as antiviral, anti-inflammatory, antihypertensive, anticancer as well as an array of drugs that target CNS .

Dye Industry

The wide spectrum of application of indole spans the dye industry . Indole derivatives are used in the production of dyes due to their ability to form stable pigments.

Materials Science

Indole derivatives also find applications in materials science . They are used in the synthesis of high-performance materials due to their stability and unique electronic properties.

Safety and Hazards

特性

InChI |

InChI=1S/C16H22NO2Si/c1-11-7-8-13-12(9-11)10-14(20(5)6)17(13)15(18)19-16(2,3)4/h7-10H,1-6H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFHIFKDTOVEIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2)[Si](C)C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22NO2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446974 |

Source

|

| Record name | [1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl](dimethyl)silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-2-dimethylsilanyl-5-methyl-indole | |

CAS RN |

475102-17-1 |

Source

|

| Record name | [1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl](dimethyl)silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1278970.png)